1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene
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Overview
Description
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of conjugated dienes These compounds are characterized by the presence of two double bonds separated by a single bond, which allows for delocalization of electrons
Preparation Methods
The synthesis of 1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene can be achieved through several methods. One common approach involves the intermolecular Heck reaction of olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex . This method has been shown to produce the desired product with good yield (up to 82%) and excellent chemical selectivity . The reaction typically takes place in toluene at 80°C with Pd(OAc)2 as the catalyst and K2CO3 as the base .
Chemical Reactions Analysis
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the methyl group.
Common reagents used in these reactions include halogens (e.g., bromine), hydrogen halides (e.g., HCl), and reducing agents (e.g., hydrogen gas with a palladium catalyst). Major products formed from these reactions include halogenated derivatives and reduced amines.
Scientific Research Applications
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene exerts its effects involves its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of stable carbocation intermediates, which can then undergo further reactions to form various products . The nitro group also plays a role in the compound’s reactivity, influencing the electron density of the molecule and its interactions with other chemical species.
Comparison with Similar Compounds
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene can be compared to other conjugated dienes, such as 1,3-butadiene and 1,4-diphenylbuta-1,3-diene . While these compounds share similar structural features, this compound is unique due to the presence of the nitro group and the methyl group, which confer distinct chemical properties and reactivity. Other similar compounds include:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Diphenylbuta-1,3-diene: A more complex diene with applications in organic synthesis and materials science.
Properties
CAS No. |
194475-60-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrobuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C11H11NO2/c1-10-5-7-11(8-6-10)4-2-3-9-12(13)14/h2-9H,1H3 |
InChI Key |
QCSHQUWFVBRGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Origin of Product |
United States |
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